2-Hydroxyxanthone
2-Hydroxyxanthone
2-Hydroxyxanthone belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 2-Hydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-hydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 2-hydroxyxanthone can be found in fruits, herbs and spices, and mammee apple. This makes 2-hydroxyxanthone a potential biomarker for the consumption of these food products.
2-hydroxy-9-xanthenone is a member of xanthones.
2-hydroxy-9-xanthenone is a member of xanthones.
Brand Name:
Vulcanchem
CAS No.:
1915-98-6
VCID:
VC21229801
InChI:
InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
SMILES:
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O
Molecular Formula:
C13H8O3
Molecular Weight:
212.2 g/mol
2-Hydroxyxanthone
CAS No.: 1915-98-6
Cat. No.: VC21229801
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxyxanthone belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 2-Hydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-hydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 2-hydroxyxanthone can be found in fruits, herbs and spices, and mammee apple. This makes 2-hydroxyxanthone a potential biomarker for the consumption of these food products. 2-hydroxy-9-xanthenone is a member of xanthones. |
|---|---|
| CAS No. | 1915-98-6 |
| Molecular Formula | C13H8O3 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | 2-hydroxyxanthen-9-one |
| Standard InChI | InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H |
| Standard InChI Key | WSACHQJPCNOREV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O |
| Appearance | Yellow powder |
| Melting Point | 241-241.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator